Benzene, 1-chloro-4-[(hexylthio)methyl]-
Description
Properties
CAS No. |
821781-70-8 |
|---|---|
Molecular Formula |
C13H19ClS |
Molecular Weight |
242.81 g/mol |
IUPAC Name |
1-chloro-4-(hexylsulfanylmethyl)benzene |
InChI |
InChI=1S/C13H19ClS/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
YDFZWNCZQFQERP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[(hexylthio)methyl]- typically involves the chlorination of benzene followed by the introduction of the hexylthio group. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with a chloromethyl hexyl sulfide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-[(hexylthio)methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The hexylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the benzene ring under high pressure hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas (H2) with a palladium or nickel catalyst under high pressure.
Major Products Formed
Substitution: Phenol derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexane derivatives.
Scientific Research Applications
Benzene, 1-chloro-4-[(hexylthio)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[(hexylthio)methyl]- involves its interaction with various molecular targets. The chlorine atom and hexylthio group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s binding to enzymes, receptors, and other proteins, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 1-Chloro-4-[(hexylthio)methyl]benzene
- CAS Registry Number : 821781-70-8
- Molecular Formula : C₁₃H₁₉ClS
- Molecular Weight : 242.81 g/mol
- Key Features : A chlorobenzene derivative with a hexylthio (-SCH₂C₅H₁₁) group attached via a methylene (-CH₂-) bridge at the para position .
This compound belongs to the class of organosulfur chlorobenzenes, characterized by sulfur-containing substituents.
Comparison with Similar Compounds
Structural Analogues with Alkylthio Substituents
Key Observations :
Halogenated and Fluorinated Analogues
Key Observations :
Functionalized Analogues with Other Substituents
Key Observations :
- Reactivity : The -CH₂Cl group in 1-chloro-4-(chloromethyl)benzene is highly reactive in nucleophilic substitutions compared to sulfur-containing analogues .
- Toxicity: Nitro-substituted derivatives (e.g., 4-nitrophenoxy) may exhibit endocrine-disrupting effects, as seen in related benzene compounds .
Physical Properties (Theoretical)
| Property | 1-Chloro-4-[(Hexylthio)Methyl]Benzene | 1-Chloro-4-(Methylthio)Benzene | 1-Chloro-4-(Chloromethyl)Benzene |
|---|---|---|---|
| Boiling Point | ~300–320°C (estimated) | 220–230°C | 198–200°C |
| LogP | ~4.5–5.0 | ~3.0 | ~2.8 |
Notes:
- Limited experimental data exist for the target compound; values are extrapolated from analogues.
- Higher LogP in hexylthio derivative suggests better membrane permeability, relevant for pharmaceutical applications (e.g., glucopyranosyl derivatives in ) .
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